molecular formula C13H14ClN3O2 B7862112 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine

6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine

Cat. No.: B7862112
M. Wt: 279.72 g/mol
InChI Key: DJGQAAIDKVKLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-amine core substituted with a chloro group and a 2,4-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core. One common method is the reaction of 4-chloropyrimidine with 2,4-dimethoxybenzylamine under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process would be optimized to ensure high yield and purity, often involving continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine is used to study enzyme inhibition and protein interactions. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromo-5-chloro-N-(2,4-dimethoxybenzyl)-2-fluoro-N-(thiazol-2-yl)benzenesulfonamide

  • 2,4-Dimethoxybenzylamine hydrochloride

Uniqueness: 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine stands out due to its specific structural features, which confer unique reactivity and binding properties compared to similar compounds

Properties

IUPAC Name

6-chloro-N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-18-10-4-3-9(11(5-10)19-2)7-15-13-6-12(14)16-8-17-13/h3-6,8H,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGQAAIDKVKLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=CC(=NC=N2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N,N-Diisopropylethylamine (8.10 mL, 46.50 mmol) and 2,4-dimethoxybenzylamine (2.52 mL, 16.78 mmol) were added to a solution of 4,6-dichloropyrimidine (2.50 g, 16.78 mmol) in butanol (80 mL) and reaction mixture was heated at 100° C. for 2 hours. The reaction mixture was cooled to room temperature and washed with water (30 mL). The aqueous layer was extracted with ethyl acetate (30 mL) and the combined organic layers were dried over anhydrous MgSO4, filtered and evaporated. The residue was triturated in heptane to give the title compound (4.00 g, 85%) as a solid.
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.